molecular formula C7H4BrF3O B1272820 1-Bromo-2-(trifluoromethoxy)benzene CAS No. 64115-88-4

1-Bromo-2-(trifluoromethoxy)benzene

Cat. No. B1272820
CAS RN: 64115-88-4
M. Wt: 241 g/mol
InChI Key: ITYCJCVRPBLODP-UHFFFAOYSA-N
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Description

1-Bromo-2-(trifluoromethoxy)benzene is a chemical compound that is part of the bromobenzene family, characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a benzene ring. This compound is of interest due to its potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be achieved through various methods. For instance, palladium-catalyzed cross-coupling reactions have been utilized to synthesize ethynylferrocene compounds of 1,3,5-tribromobenzene, which could potentially be adapted for the synthesis of 1-bromo-2-(trifluoromethoxy)benzene derivatives . Additionally, cobalt-catalyzed Diels-Alder cycloaddition and iridium-mediated C-H activation are efficient routes to functionalized bromobenzenes, which may be relevant for the synthesis of 1-bromo-2-(trifluoromethoxy)benzene .

Molecular Structure Analysis

The molecular structure of bromobenzene derivatives can be complex due to the presence of substituents that influence the overall conformation. For example, dynamic NMR and molecular mechanics calculations have shown that certain bromobenzene derivatives exist in specific conformations due to steric effects . These findings could be extrapolated to understand the conformational preferences of 1-bromo-2-(trifluoromethoxy)benzene.

Chemical Reactions Analysis

1-Bromo-2-(trifluoromethoxy)benzene can participate in various chemical reactions. It can be used as a starting material for organometallic synthesis, as demonstrated by the preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene and its subsequent reactions to form organometallic intermediates . Aryne intermediates derived from bromobenzenes can also be trapped with furan to produce naphthalene derivatives, which may be applicable to 1-bromo-2-(trifluoromethoxy)benzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzene derivatives can vary significantly. For example, polymorphism has been observed in 1,4-dibromo-2,5-bis(bromomethyl)benzene, which exhibits different crystal structures and thermodynamic relationships . Such studies provide insights into the solid-state properties that could also be relevant for 1-bromo-2-(trifluoromethoxy)benzene. Additionally, X-ray structure determinations have revealed various intermolecular interactions in bromobenzene derivatives, which are important for understanding their crystal packing and stability .

Scientific Research Applications

Application 1: Pd-Catalyzed Direct Arylations of Heteroarenes

  • Summary of the Application : This research explores the reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .
  • Methods of Application : The method involves the use of only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base . The reaction involves 1-bromo-2-(trifluoromethoxy)benzene and other similar compounds .
  • Results or Outcomes : High yields in arylated heteroarenes were obtained. This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Application 2: Synthesis of New Electronically Deficient Atropisomeric Diphosphine Ligand

  • Summary of the Application : 1-Bromo-2-(trifluoromethoxy)benzene is used in the synthesis of a new electronically deficient atropisomeric diphosphine ligand .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcome is the successful synthesis of the new ligand .

Application 3: Solvent

  • Summary of the Application : 1-Bromo-2-fluoro-5-(trifluoromethoxy)benzene is used as a solvent .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcome is the successful use of the compound as a solvent .

Application 4: Preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene

  • Summary of the Application : 1-Bromo-3-(trifluoromethoxy)benzene may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcome is the successful synthesis of 1,2-dehydro-3-(trifluoromethoxy)benzene .

Application 5: Direct Arylations of Heteroarenes

  • Summary of the Application : This research explores the reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .
  • Methods of Application : The method involves the use of only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base . The reaction involves 1-bromo-2-(trifluoromethoxy)benzene and other similar compounds .
  • Results or Outcomes : High yields in arylated heteroarenes were obtained. This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Application 6: Preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene

  • Summary of the Application : 1-Bromo-3-(trifluoromethoxy)benzene may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcome is the successful synthesis of 1,2-dehydro-3-(trifluoromethoxy)benzene .

Safety And Hazards

This compound is considered a moderate fire hazard when exposed to heat or flame. It forms an explosive mixture with air, and its vapour may travel a considerable distance to the source of ignition . It causes skin irritation and serious eye irritation .

Future Directions

1-Bromo-2-(trifluoromethoxy)benzene may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene. It may also be used in the synthesis of new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep .

properties

IUPAC Name

1-bromo-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYCJCVRPBLODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380443
Record name 1-Bromo-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(trifluoromethoxy)benzene

CAS RN

64115-88-4
Record name 1-Bromo-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-(trifluoromethoxy)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Schlosser, E Castagnetti - European Journal of Organic …, 2001 - Wiley Online Library
Upon treatment of 1‐bromo‐2‐(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at −100 C, 3‐bromo‐2‐(trifluoromethoxy)phenyllithium is generated. It can be trapped as …
E Castagnetti, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
Consecutive treatment of (trifluoromethoxy)benzene with sec‐butyllithium and electrophilic reagents affords previously inaccessible ortho‐substituted derivatives in generally excellent …
HY Huang, H Li, M Cordier, JF Soulé… - European Journal of …, 2020 - Wiley Online Library
The reactivity of di‐, tri‐ and tetra‐fluoroalkoxy‐substituted bromobenzenes in the direct arylation of 5‐membered ring heteroarenes using palladium catalysis was explored. High yields …
L Shi, Y Chu, P Knochel, H Mayr - The Journal of organic …, 2009 - ACS Publications
Competition experiments have been performed to determine the relative reactivities of substituted bromobenzenes, bromonaphthalenes, and 9-bromoanthracene toward i-PrMgCl·LiCl …
Number of citations: 77 pubs.acs.org
F Leroux, P Jeschke, M Schlosser - Chemical reviews, 2005 - ACS Publications
When asked to draw up a list of textbook substituents, hardly anyone would consider to associate such an “exotic entity” like trifluoromethoxy to the lastingly popular carboxy, acetyl, …
Number of citations: 678 pubs.acs.org
O Mhadhbi, L Liu, A Benzai, B Mellah, N Besbes… - Tetrahedron, 2022 - Elsevier
The regioselectivity of the Pd-catalyzed direct arylation of unsubstituted 2-alkylisothiazol-3(2H)-ones was investigated. Conditions for the regioselective palladium-catalyzed direct C5-…
Number of citations: 5 www.sciencedirect.com
H Huang - 2021 - theses.hal.science
In the first chapter of my thesis, I summarized general mechanistic information on palladium-catalyzed sp2 CH bond functionalization and detailed several literature results on the direct …
Number of citations: 4 theses.hal.science
J Bandar - 2020 - scholar.archive.org
The base-catalyzed isomerization of simple aryl halides is presented and utilized to achieve the 4-selective etherification, hydroxylation and amination of 3-bromopyridines. Mechanistic …
Number of citations: 0 scholar.archive.org
SB Bodendiek, C Rubinos, MP Trelles… - Frontiers in …, 2012 - frontiersin.org
The paucity of specific pharmacological agents has been a major impediment for delineating the roles of gap junction (GJ) channels formed by connexin proteins in physiology and …
Number of citations: 14 www.frontiersin.org
S Havel, P Khirsariya, N Akavaram… - The Journal of …, 2018 - ACS Publications
3,4-Substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles are frequently used intermediates in medicinal chemistry and drug discovery projects. We report an expedient …
Number of citations: 12 pubs.acs.org

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